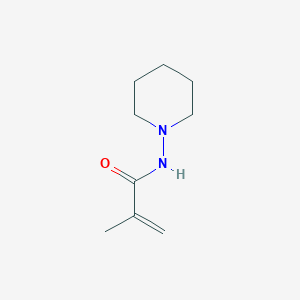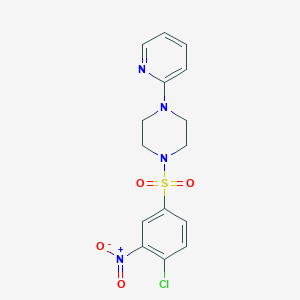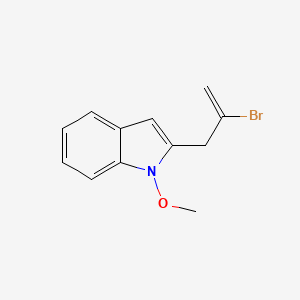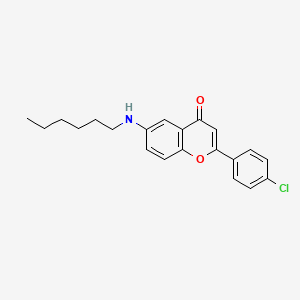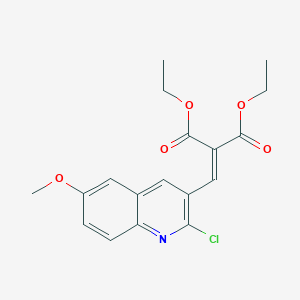![molecular formula C29H22Br2N2 B12621748 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-96-7](/img/structure/B12621748.png)
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with thiophene-based diboronic ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium phosphate in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Substitution: Commonly involves replacing bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups in place of bromine atoms.
Scientific Research Applications
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The pyridine ring and bromophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound. These interactions can affect pathways such as electron transfer and molecular recognition, making the compound useful in applications like catalysis and sensing .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Similar structure but with a naphthalene group instead of an aniline group.
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Contains a biphenyl structure with bromophenyl groups.
Uniqueness
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is unique due to its combination of a pyridine ring with both bromophenyl and phenyl substituents. This unique structure provides distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
917804-96-7 |
|---|---|
Molecular Formula |
C29H22Br2N2 |
Molecular Weight |
558.3 g/mol |
IUPAC Name |
2-[2,6-bis(4-bromophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Br2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
InChI Key |
HMFHYCMODQNGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4N)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
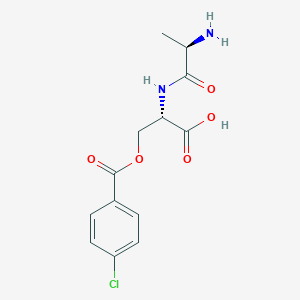
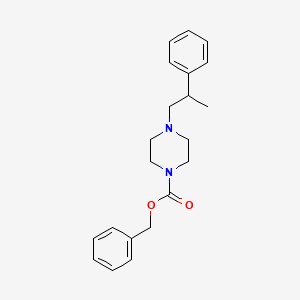

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
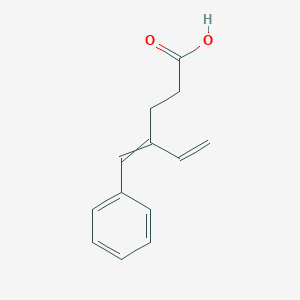
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
